2-(2-Methoxyethyl)-1-methylpiperidine
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Overview
Description
2-(2-Methoxyethyl)-1-methylpiperidine is an organic compound that belongs to the class of piperidines Piperidines are a group of heterocyclic amines that are widely used in organic synthesis and pharmaceutical applications The structure of this compound consists of a piperidine ring substituted with a methoxyethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)-1-methylpiperidine can be achieved through several synthetic routes. One common method involves the alkylation of 1-methylpiperidine with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Another approach involves the reductive amination of 2-methoxyethylamine with 1-methylpiperidin-4-one. This reaction is usually carried out using a reducing agent such as sodium borohydride or lithium aluminum hydride in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated reactors and optimized reaction conditions to ensure consistent product quality. The choice of catalysts, solvents, and reaction parameters is crucial in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles such as halides or amines can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Substituted piperidines with various functional groups.
Scientific Research Applications
2-(2-Methoxyethyl)-1-methylpiperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of various piperidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)-1-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. For example, it could interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and affecting neurological functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: An organic compound with similar methoxyethyl functionality, used as a solvent and in chemical synthesis.
Diglyme (Diethylene glycol dimethyl ether): A related compound with two methoxyethyl groups, used as a solvent in various chemical reactions.
Uniqueness
2-(2-Methoxyethyl)-1-methylpiperidine is unique due to its specific piperidine ring structure combined with the methoxyethyl and methyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(2-methoxyethyl)-1-methylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-10-7-4-3-5-9(10)6-8-11-2/h9H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEYRCDTSYNTIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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